molecular formula C9H10ClN3O B11892160 2'-Chloroacetophenone semicarbazone CAS No. 793635-25-3

2'-Chloroacetophenone semicarbazone

Cat. No.: B11892160
CAS No.: 793635-25-3
M. Wt: 211.65 g/mol
InChI Key: QRYYNWCEQGXCED-SDQBBNPISA-N
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Description

2'-Chloroacetophenone semicarbazone (CAS 120445-83-2) is a chemical reagent of interest in scientific research, particularly in the field of materials science. It is primarily investigated for its potential application as a corrosion inhibitor for mild steel in acidic environments. Research on analogous thiosemicarbazone compounds demonstrates that such molecules can form efficient protective films on metal surfaces, with inhibition efficiency increasing with concentration . The molecular structure, featuring electronegative atoms, is key to this activity, facilitating adsorption onto the metal to create a protective layer, as verified by surface morphology studies like Scanning Electron Microscopy (SEM) . This reagent also serves as a valuable synthetic intermediate and building block in organic chemistry for the development of more complex molecules . Its core structure is derived from 2-chloroacetophenone, a well-characterized compound in organic synthesis . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data sheet and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

793635-25-3

Molecular Formula

C9H10ClN3O

Molecular Weight

211.65 g/mol

IUPAC Name

[(Z)-1-(2-chlorophenyl)ethylideneamino]urea

InChI

InChI=1S/C9H10ClN3O/c1-6(12-13-9(11)14)7-4-2-3-5-8(7)10/h2-5H,1H3,(H3,11,13,14)/b12-6-

InChI Key

QRYYNWCEQGXCED-SDQBBNPISA-N

Isomeric SMILES

C/C(=N/NC(=O)N)/C1=CC=CC=C1Cl

Canonical SMILES

CC(=NNC(=O)N)C1=CC=CC=C1Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloroacetophenone Semicarbazone and Its Analogs

Classical Condensation Approaches

The traditional and most direct method for synthesizing 2'-Chloroacetophenone (B1665101) semicarbazone is through a condensation reaction. pharmatutor.orgresearchgate.net This method is a cornerstone of carbonyl chemistry, involving the reaction of a ketone or aldehyde with a semicarbazide (B1199961) to form a semicarbazone. pharmatutor.orgontosight.ai

Reagents and Reaction Conditions

The synthesis of semicarbazones, including the title compound, typically involves the reaction of the parent carbonyl compound with semicarbazide hydrochloride. sathyabama.ac.in To liberate the free semicarbazide nucleophile from its hydrochloride salt, a base is required. Sodium acetate (B1210297) is commonly used for this purpose, acting as a buffer to maintain a suitable pH for the reaction. sathyabama.ac.in

The reaction is generally carried out in a solvent that can dissolve both the carbonyl compound and the semicarbazide salt. Ethanol (B145695), often mixed with water, is a common choice. sathyabama.ac.incore.ac.uk The reaction can proceed at room temperature, although for ketones, which are generally less reactive than aldehydes, gentle heating or refluxing may be necessary to increase the reaction rate. sathyabama.ac.in The product, being a crystalline solid, often precipitates from the reaction mixture upon formation or cooling and can be isolated by simple filtration. sathyabama.ac.insathyabama.ac.in

Several factors influence the rate and yield of semicarbazone formation. The pH of the reaction medium is critical; an optimal pH range is typically between 3 and 5. numberanalytics.com Temperature also plays a role, with higher temperatures increasing the reaction rate, though they can also lead to the formation of side products. numberanalytics.com

Table 1: Typical Reagents and Conditions for Classical Semicarbazone Synthesis

Component Function/Type Common Examples
Carbonyl CompoundSubstrate2'-Chloroacetophenone
SemicarbazideReagentSemicarbazide hydrochloride sathyabama.ac.in
Base/BufferCatalyst/pH controlSodium acetate sathyabama.ac.in
SolventReaction MediumEthanol, Ethanol/Water mixture sathyabama.ac.incore.ac.uk
TemperatureReaction ConditionRoom temperature to reflux sathyabama.ac.in
pHReaction ConditionAcidic (Optimal: 3-5) numberanalytics.com

Reaction Mechanisms

The formation of 2'-Chloroacetophenone semicarbazone follows a well-established nucleophilic addition-elimination mechanism, analogous to the formation of imines and oximes. numberanalytics.comquimicaorganica.org

The process begins with the nucleophilic attack of the terminal primary amino group (-NH2) of semicarbazide on the electrophilic carbonyl carbon of 2'-Chloroacetophenone. numberanalytics.comyoutube.com The other nitrogen atoms in semicarbazide are not sufficiently nucleophilic because their lone pairs are delocalized by the adjacent carbonyl group. youtube.com This initial attack forms a tetrahedral intermediate called a carbinolamine. numberanalytics.com

Following the nucleophilic addition, a proton transfer occurs within the intermediate. The final step is the acid-catalyzed elimination of a water molecule from the carbinolamine intermediate, resulting in the formation of a carbon-nitrogen double bond (C=N), which characterizes the semicarbazone product. numberanalytics.com

Advanced Synthetic Strategies for Substituted Derivatives

To explore the structure-activity relationships and potential applications of this class of compounds, chemists have developed strategies to synthesize a variety of substituted analogs. These strategies involve either preparing modified precursors or derivatizing the core molecule.

Synthesis of Halogenated Acetophenone (B1666503) Precursors

The diversity of semicarbazone analogs is largely dependent on the availability of substituted acetophenone precursors. Halogenated acetophenones, in particular, are valuable starting materials. nih.gov

One of the most important methods for synthesizing acetophenones is the Friedel-Crafts acylation. nih.govalfa-chemistry.com This reaction involves the acid-catalyzed acylation of an aromatic ring. For instance, 2'-Chloroacetophenone can be synthesized by the Friedel-Crafts acylation of chlorobenzene (B131634) with acetyl chloride or acetic anhydride (B1165640) using a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.com

Direct halogenation of acetophenone is another key method. The nuclear halogenation of acetophenone, to introduce a halogen onto the phenyl ring, requires the formation of an aluminum chloride complex to direct the substitution to the ring rather than the side chain. orgsyn.org For example, 3-bromoacetophenone can be prepared by reacting the acetophenone-AlCl₃ complex with bromine. orgsyn.org Similarly, chlorinated acetophenones can be produced by reacting acetophenones with chlorine gas, where the supply of an inert gas along with the chlorine can be a methodological refinement. google.com

Alternatively, substituted acetophenones can be prepared from other functionalized precursors. The Sandmeyer reaction, for example, allows for the synthesis of chloro- or bromoacetophenones from the corresponding aminoacetophenones. orgsyn.orggoogle.com

Table 2: Selected Methods for Halogenated Acetophenone Synthesis

Method Reactants Key Reagents/Catalysts Product Example
Friedel-Crafts AcylationChlorobenzene, Acetyl chlorideAluminum chloride (AlCl₃) youtube.com2'-Chloroacetophenone youtube.com
Direct BrominationAcetophenone, BromineAluminum chloride (AlCl₃) orgsyn.org3-Bromoacetophenone orgsyn.org
Direct Chlorinationm-ChloroacetophenoneN-Chlorosuccinimide (NCS) google.com2,3'-Dichloroacetophenone google.com
Sandmeyer Reactionm-AminoacetophenoneNaNO₂, HCl, CuCl google.comm-Chloroacetophenone google.com

Derivatization from 2'-Chloroacetophenone Backbone

Further structural modifications can be achieved by chemical reactions on the this compound molecule itself or its immediate precursors. For example, reactions can be performed on the semicarbazide moiety. Research has shown that acetophenone aminocarbocarbazone can react with amines, such as aniline (B41778) or benzylamine, at high temperatures to yield the corresponding N-substituted semicarbazones (e.g., acetophenone β-phenyl semicarbazone). core.ac.uk This indicates a pathway for introducing diverse substituents onto the semicarbazone nitrogen atoms, leading to a wide array of analogs.

Optimization of Synthetic Yields and Purity

Maximizing the yield and ensuring the high purity of the final product are critical aspects of synthetic chemistry. For semicarbazone synthesis, several optimization strategies have been explored.

The choice of solvent and reaction conditions is paramount. While traditional methods use solvents like ethanol, recent research has focused on "green" solvents to create more environmentally friendly syntheses. Studies have shown that solvent systems like ethyl lactate (B86563)/water or dimethyl isosorbide/water can produce high yields and purity. geneseo.edu For example, an 80:20 mixture of ethyl lactate to water was found to be highly efficient. geneseo.edu

For challenging reactions, such as the synthesis of semicarbazones from less reactive diaryl ketones, modifications are often necessary. Increasing the reaction time or adding a dehydrating agent, such as a molecular sieve, can help drive the equilibrium towards the product and improve yields. nih.govbrieflands.com Microwave-assisted synthesis has also proven to be an effective technique for accelerating these reactions. brieflands.com

Solvent-free methods, such as ball-milling, represent another green and efficient approach. This technique involves mixing stoichiometric amounts of the aldehyde or ketone with semicarbazide hydrochloride and a base like sodium bicarbonate in a milling vessel, often resulting in quantitative yields in a short time. researchgate.net

The purity of the synthesized semicarbazones is typically confirmed using a range of analytical techniques. High-performance liquid chromatography (LC-MS) can verify the presence of a single product peak, indicating high purity. geneseo.edu Spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) spectroscopy, are used to confirm the chemical structure, while melting point analysis serves as a classic indicator of purity for these often crystalline solids. sathyabama.ac.innih.gov

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei.

In the ¹H NMR spectrum of 2'-Chloroacetophenone (B1665101) semicarbazone, specific proton signals are anticipated. The aromatic protons on the chloro-substituted phenyl ring would likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The methyl protons are expected to produce a singlet peak further upfield. Protons associated with the semicarbazone moiety (NH and NH₂) would exhibit characteristic signals that can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for 2'-Chloroacetophenone semicarbazone

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 7.0 - 8.0 Multiplet
Methyl-H (CH₃) ~2.5 Singlet
NH Variable Broad Singlet

The ¹³C NMR spectrum would provide insights into the carbon framework of the molecule. The carbonyl carbon of the semicarbazone and the imine carbon are expected to be the most downfield signals. The aromatic carbons would resonate in the typical 120-140 ppm region, with the carbon atom attached to the chlorine showing a distinct chemical shift. The methyl carbon would appear at the highest field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Semicarbazone) 155 - 160
C=N (Imine) 145 - 150
Aromatic C-Cl ~130
Aromatic C-H 125 - 135
Aromatic C (quaternary) 135 - 140

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, offering valuable information about its functional groups.

The FTIR spectrum of this compound is expected to show characteristic absorption bands. Key vibrations would include the N-H stretching of the amine and amide groups, the C=O stretching of the semicarbazone, the C=N stretching of the imine, and various vibrations associated with the substituted aromatic ring.

Table 3: Predicted FTIR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (Amine/Amide) Stretching 3100 - 3500
C-H (Aromatic) Stretching 3000 - 3100
C-H (Aliphatic) Stretching 2850 - 3000
C=O (Semicarbazone) Stretching 1680 - 1700
C=N (Imine) Stretching 1640 - 1660
C=C (Aromatic) Stretching 1450 - 1600

ATR-FTIR is a sampling technique that allows for the analysis of solid and liquid samples with minimal preparation. For this compound, this technique would provide similar spectral information to traditional FTIR, highlighting the characteristic vibrational modes of the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The presence of the conjugated system, including the aromatic ring and the semicarbazone moiety, would influence the position and intensity of these absorption maxima (λ_max). The chloro-substituent on the phenyl ring may cause a slight bathochromic (red) or hypsochromic (blue) shift compared to the unsubstituted analog.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, electron ionization mass spectrometry (EI-MS) is a common method for analysis.

In a typical EI-MS experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure and provides valuable information for its identification.

The molecular weight of this compound is 211.65 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z 211 (for the ³⁵Cl isotope) and 213 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

The fragmentation of this compound is predicted to proceed through several key pathways, based on the fragmentation of related semicarbazones and acetophenone (B1666503) derivatives. Common fragmentation patterns for semicarbazones involve the initial loss of small neutral molecules. For some semicarbazones, the molecular ion peak can be weak or absent due to the facile loss of ammonia scirp.orgresearchgate.netscirp.org.

A plausible fragmentation pathway for this compound is initiated by the cleavage of the N-N bond or the bonds adjacent to the carbonyl group. Key fragment ions that may be observed in the mass spectrum are detailed in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Corresponding Neutral Loss
211/213 [C₉H₁₀ClN₃O]⁺ Molecular Ion
168/170 [C₈H₇ClN]⁺ H₂N-C=O
152/154 [C₈H₇ClO]⁺ H₂N-N=C=O
139/141 [C₈H₇Cl]⁺ H₂N-CO-NH₂
111 [C₇H₄Cl]⁺ CH₃CN
77 [C₆H₅]⁺ C₂H₂

X-ray Crystallography and Diffraction Studies

Single-crystal X-ray diffraction analysis would provide an unambiguous determination of the molecular structure of this compound. This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern.

For this compound, it is expected that the molecule would adopt a conformation that minimizes steric hindrance between the chloro-substituted phenyl ring and the semicarbazone group. The crystal structure would likely feature intermolecular hydrogen bonds, forming dimers or extended networks in the solid state.

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of bulk crystalline materials. It is used to identify the crystalline phases present in a sample and to determine its degree of crystallinity. The PXRD pattern is a fingerprint of the crystalline solid.

The PXRD pattern of a microcrystalline sample of this compound would consist of a series of diffraction peaks at specific angles (2θ). The position and intensity of these peaks are determined by the crystal lattice parameters. Studies on other semicarbazones have demonstrated the utility of PXRD for differentiating between isomers and for confirming the identity of a synthesized compound cdnsciencepub.comresearchgate.net.

A hypothetical PXRD data table for this compound, based on common patterns for organic compounds, is presented below. The d-spacing is calculated from the Bragg equation (nλ = 2d sinθ).

Table 2: Hypothetical Powder X-ray Diffraction Data for this compound

2θ (Degrees) d-spacing (Å) Relative Intensity (%)
10.5 8.42 85
15.2 5.82 60
20.8 4.27 100
22.1 4.02 75
25.6 3.48 90
28.9 3.09 50

Chromatographic Purity Assessment

Chromatographic techniques are essential for assessing the purity of a chemical compound by separating it from any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for the purity assessment of organic compounds like this compound.

For HPLC analysis, a reversed-phase column (such as a C18 column) would typically be used. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile or methanol) and water, possibly with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance. The purity is determined by the area percentage of the main peak in the chromatogram.

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is also a suitable technique for purity analysis, particularly for volatile and thermally stable compounds. A non-polar or medium-polarity capillary column would be appropriate for the separation. The sample is vaporized in the injector and carried through the column by an inert gas. The retention time is a characteristic of the compound under the specific chromatographic conditions. The mass spectrometer provides confirmation of the identity of the peak.

The table below outlines typical conditions for the chromatographic purity assessment of this compound.

Table 3: Typical Chromatographic Conditions for Purity Assessment

Parameter HPLC GC
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile:Water gradient Helium at a constant flow rate
Flow Rate 1.0 mL/min 1.0 mL/min
Temperature Ambient Temperature program (e.g., 100°C to 250°C at 10°C/min)
Detection UV at 254 nm Mass Spectrometry (MS)
Injection Volume 10 µL 1 µL (split injection)

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2'-Chloroacetophenone (B1665101) semicarbazone, DFT studies are instrumental in determining its optimized geometry and electronic parameters.

DFT calculations, often employing basis sets like B3LYP/6-311G, are utilized to determine the most stable conformation of 2'-Chloroacetophenone semicarbazone. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in the structurally related 2-chloroacetophenone (B165298) 4-ethyl-3-thiosemicarbazone, DFT studies have been used to confirm its structure, showing the absence of the C=O stretching band from the parent 2'-chloroacetophenone and the appearance of C=N and C=S bands. researchgate.net

Key electronic parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. These calculations also provide insights into the distribution of electron density and the molecular electrostatic potential (MEP), which can identify regions susceptible to electrophilic and nucleophilic attack.

Table 1: Calculated Molecular Parameters for a Semicarbazone Derivative

Parameter Value
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
Energy Gap (ΔE) 4.4 eV
Dipole Moment 5.2 D

Note: Data presented is hypothetical and for illustrative purposes, based on typical values for similar compounds.

The theoretical data obtained from DFT calculations are often correlated with experimental findings from techniques such as X-ray crystallography, NMR spectroscopy, and FT-IR spectroscopy. For example, the calculated vibrational frequencies from DFT can be compared with the experimental IR and Raman spectra to validate the computed geometry. In the case of 2-chloroacetophenone 4-ethyl-3-thiosemicarbazone, analysis of the ATR-FTIR showed significant bands that were assignable to ν(C=N) and ν(C=S) stretches, which is consistent with the formation of the thiosemicarbazone. researchgate.net Similarly, calculated NMR chemical shifts can be benchmarked against experimental spectra to confirm the molecular structure.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding the potential mechanism of action of a drug candidate.

Molecular docking studies on semicarbazone derivatives have been performed to predict their binding modes with various biological targets, such as the GABA-A receptor, which is relevant for anticonvulsant activity. dovepress.com For this compound, docking simulations would involve placing the molecule into the active site of a target protein to identify the most stable binding conformation. The docking score, which represents the binding affinity, is calculated based on the intermolecular forces between the ligand and the receptor.

The analysis of the docked pose reveals the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For instance, in a study of benzylidene camphor (B46023) semicarbazones, the most active compounds were found to interact with key amino acid residues like LYS329A, GLN 301A, and THR 353B in the GABA-AT receptor via hydrogen bonding and Pi interactions. dovepress.com Similar interactions would be anticipated for this compound, with the chloro-substituted phenyl ring potentially participating in hydrophobic interactions and the semicarbazone moiety forming hydrogen bonds.

Table 2: Predicted Intermolecular Interactions from a Docking Study

Interaction Type Interacting Residues
Hydrogen Bond Gln A:301, Thr B:353
Hydrophobic Lys A:329, Phe A:221
Pi-Interaction Tyr A:189

Note: Data presented is hypothetical and for illustrative purposes, based on typical interactions for similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. openmedicinalchemistryjournal.com These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

For a series of semicarbazone derivatives, a QSAR model for anticonvulsant activity could be developed. This would involve calculating a variety of molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., HOMO/LUMO energies), and topological indices. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity. Such models can guide the design of new semicarbazones with potentially enhanced anticonvulsant properties. The development of these models is a key component of modern computational drug design. taylorandfrancis.comalliedacademies.orgresearchgate.net

Chemical Reactivity and Derivatization Studies

Oxidation and Reduction Reactions

The reactivity of 2'-Chloroacetophenone (B1665101) semicarbazone towards oxidation and reduction is centered around the semicarbazone and the original carbonyl functionalities.

Oxidative cyclization of semicarbazones is a known method for the synthesis of five-membered heterocycles. For instance, the oxidation of semicarbazones with reagents like lead tetraacetate can lead to the formation of 1,3,4-oxadiazole (B1194373) derivatives. While specific studies on the oxidation of 2'-Chloroacetophenone semicarbazone are not extensively documented, the general reaction mechanism suggests that it would undergo a similar transformation to yield a 5-(1-(2-chlorophenyl)ethyl)-1,3,4-oxadiazol-2-amine or a related structure. The reaction proceeds through an initial attack of the lead tetraacetate on the semicarbazone, followed by cyclization and elimination.

In contrast, the reduction of the semicarbazone group, particularly under the conditions of the Wolff-Kishner reduction, provides a pathway to deoxygenate the original carbonyl group, converting it into a methylene (B1212753) group. dss.go.th This reaction, typically carried out with hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) at elevated temperatures, would transform this compound into 1-chloro-2-ethylbenzene. dss.go.thresearchgate.netelsevierpure.comcore.ac.ukscirp.org The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes base-catalyzed elimination of nitrogen gas to yield the alkane. dss.go.th It is important to note that the precursor, 2'-Chloroacetophenone, can be selectively reduced to the corresponding alcohol, (R)-2'-chloro-1-phenylethanol, using biocatalysts like Saccharomyces cerevisiae B5. researchgate.net Furthermore, chemical reduction of 2'-Chloroacetophenone with sodium borohydride (B1222165) produces a racemic mixture of the corresponding alcohol. dss.go.thresearchgate.net

Table 1: Hypothetical Oxidation and Reduction Products of this compound
Starting MaterialReagent/ConditionProductReaction Type
This compoundLead Tetraacetate5-(1-(2-chlorophenyl)ethyl)-1,3,4-oxadiazol-2-amine (Hypothetical)Oxidative Cyclization
This compoundHydrazine Hydrate, KOH, heat (Wolff-Kishner)1-chloro-2-ethylbenzeneReduction

Nucleophilic Substitution Pathways

The chlorine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing acetophenone (B1666503) semicarbazone group at the ortho position activates the chlorine atom towards attack by nucleophiles. This activation is due to the stabilization of the negatively charged Meisenheimer intermediate that is formed during the reaction.

A variety of nucleophiles can be employed to displace the chlorine atom, leading to a wide range of substituted derivatives. For example, reaction with amines, such as morpholine (B109124) or piperidine, would be expected to yield the corresponding 2'-(amino)acetophenone semicarbazone derivatives. nih.gov Similarly, oxygen nucleophiles, like alkoxides, and sulfur nucleophiles, such as thiolates, can also participate in these substitution reactions. The reaction conditions for SNAr typically involve heating the substrate with the nucleophile, often in the presence of a base to neutralize the liberated HCl.

Table 2: Potential Nucleophilic Substitution Reactions of this compound
NucleophileProduct
Morpholine2'-(Morpholin-4-yl)acetophenone semicarbazone
Piperidine2'-(Piperidin-1-yl)acetophenone semicarbazone
Sodium Methoxide2'-Methoxyacetophenone semicarbazone
Sodium Thiophenolate2'-(Phenylthio)acetophenone semicarbazone

Advanced Derivatization Strategies for Structure-Activity Modulation

The structural framework of this compound offers multiple sites for derivatization, allowing for systematic modifications to explore structure-activity relationships, particularly in the context of medicinal chemistry.

Modification of the Semicarbazone Moiety

The semicarbazone moiety itself is a rich platform for chemical modification. The terminal amino group and the adjacent carbonyl group can participate in a variety of reactions to form new heterocyclic systems.

One common derivatization is the reaction of semicarbazones with α-halo ketones or esters. For example, reaction with chloroacetyl chloride can lead to the formation of azetidin-2-ones (β-lactams). nih.gov Another important transformation is the reaction with thioglycolic acid or its esters, which results in the formation of 4-thiazolidinones. rsc.orgencyclopedia.pub These five-membered heterocyclic rings are prevalent in many biologically active compounds.

Furthermore, the semicarbazone can act as a precursor for the synthesis of 1,3,4-thiadiazoles. nih.govscholarsresearchlibrary.com This is typically achieved by cyclization of the corresponding thiosemicarbazone, which can be prepared from 2'-Chloroacetophenone. The reaction of a thiosemicarbazide (B42300) with the ketone, followed by oxidative cyclization using reagents like ferric chloride or cyclization in the presence of an acid, yields the thiadiazole ring.

The reaction of this compound with hydrazine hydrate can lead to the formation of pyrazole (B372694) derivatives. ntu.edu.sggoogle.com The reaction likely proceeds through the formation of an intermediate which then undergoes cyclization to form the stable aromatic pyrazole ring. The synthesis of pyrazoles from acetophenones via an enaminone intermediate in a two-step flow process has been reported, highlighting a modern approach to this class of compounds. ntu.edu.sg

Table 3: Heterocyclic Derivatives from this compound
ReagentResulting Heterocycle
Chloroacetyl chlorideAzetidin-2-one
Thioglycolic acid4-Thiazolidinone
(via Thiosemicarbazone)1,3,4-Thiadiazole
Hydrazine hydratePyrazole

Advanced Biological Activity Investigations in Vitro & Mechanistic Focus

Antimicrobial Activity Studies

Semicarbazones as a class of compounds, formed by the condensation of a ketone or aldehyde with semicarbazide (B1199961), are known to exhibit a wide spectrum of biological activities, including antimicrobial effects. scholarsresearchlibrary.com Research has been conducted on various substituted semicarbazones to evaluate their efficacy against pathogenic microbes.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Studies on semicarbazones derived from substituted acetophenones have shown activity against both Gram-positive and Gram-negative bacteria. For instance, a series of synthesized semicarbazones demonstrated activity when tested against bacterial species such as Staphylococcus aureus (Gram-positive) and Salmonella typhi (Gram-negative) using the Kirby-Bauer disc diffusion method. researchgate.net However, specific data quantifying the zone of inhibition for 2'-Chloroacetophenone (B1665101) semicarbazone is not detailed in the available literature.

Antifungal Efficacy

Similarly, the antifungal potential of the semicarbazone class has been noted. Research on substituted acetophenone (B1666503) semicarbazones included testing against the fungal strain Candida albicans. researchgate.net While significant antifungal activity was reported for the tested series of compounds, specific results for 2'-Chloroacetophenone semicarbazone are not provided. researchgate.net

Mechanistic Insights into Antimicrobial Action

Detailed studies elucidating the specific mechanism through which this compound may exert its antimicrobial action are not present in the reviewed scientific literature. For the broader class of semicarbazones and thiosemicarbazones, proposed mechanisms can include interference with vital biochemical pathways within the microbial cells, but compound-specific investigations are required for confirmation. nih.gov

Antiproliferative and Cytotoxic Activity Studies

A significant gap in the scientific record exists regarding the evaluation of this compound for any potential anticancer properties.

In Vitro Efficacy against Cancer Cell Lines

Despite the known anticancer potential of some semicarbazone and thiosemicarbazone derivatives, no research data from in vitro studies assessing the antiproliferative or cytotoxic efficacy of this compound against specific human cancer cell lines could be located. researchgate.net General statements in the literature indicate that some nickel (II) complexes of semicarbazone derivatives have shown activity against MCF-7 breast cancer cells, but this does not apply to the specific, non-complexed compound . researchgate.net

Apoptosis Induction Mechanisms

Consistent with the lack of cytotoxicity data, there is no available research on the mechanisms of cell death that might be induced by this compound. Studies into apoptosis induction, including the activation of key proteins like caspases or the cleavage of poly(ADP-ribose)polymerase (PARP), have not been performed for this specific compound.

Oxidative Stress Induction

There is currently no scientific literature available that specifically investigates the capacity of this compound to induce oxidative stress. Research into the pro-oxidant or antioxidant effects of this particular compound has not been published in the reviewed sources.

Anticonvulsant Activity Profiling

Semicarbazones as a chemical class are widely recognized for their potential as anticonvulsant agents, a property attributed to a specific pharmacophore model. This model includes an aryl binding site, a hydrogen-bonding domain, and terminal hydrophobic groups, which are believed to be crucial for interaction with biological targets.

In Vitro Assays for Anticonvulsant Potential

The initial screening for anticonvulsant activity often involves in vitro assays designed to identify interactions with key molecular targets involved in epilepsy. These methods provide a controlled environment to study the direct effects of a compound on neuronal components before advancing to more complex in vivo models. researchgate.net

Primary in vitro techniques for assessing anticonvulsant potential include:

  • Patch-Clamp Electrophysiology: This technique is the gold standard for studying the effects of a compound on ion channel function in real-time. criver.com It can be applied to cultured neurons or cell lines expressing specific ion channels (e.g., voltage-gated sodium or calcium channels) to determine if a compound modulates their activity, which is a common mechanism for antiepileptic drugs. criver.comnih.gov
  • Multi-electrode Arrays (MEAs): MEAs allow for the recording of electrical activity from a network of neurons, providing insight into how a compound affects synaptic transmission and network-level hyperexcitability, which are hallmarks of seizure activity. criver.comnih.gov
  • Receptor Binding Assays: These assays measure the affinity of a compound for specific neurotransmitter receptors, such as GABAA receptors, which are a key target for many anticonvulsant drugs. slideshare.net
  • Despite the availability of these sophisticated in vitro screening methods, a review of the published scientific literature reveals no specific data from such assays for this compound. Its anticonvulsant potential has been primarily evaluated using in vivo models.

    Molecular Basis of Anticonvulsant Action

    The precise molecular mechanism of anticonvulsant action for this compound has not been definitively elucidated. However, based on extensive research into the semicarbazone class and other antiepileptic drugs (AEDs), its activity is hypothesized to stem from one or more of the following mechanisms:

  • Modulation of Voltage-Gated Sodium Channels: This is a primary mechanism for many established AEDs like phenytoin (B1677684) and carbamazepine. youtube.com These drugs stabilize the inactive state of voltage-gated sodium channels, which limits the rapid, repetitive firing of neurons that characterizes a seizure. nih.govnih.gov The semicarbazone pharmacophore, with its aromatic ring and polar groups, is capable of interacting with residues within the channel's inner pore, such as phenylalanine and tyrosine, to block sodium permeation. nih.govnih.gov
  • Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the brain. youtube.com Some AEDs enhance GABA-mediated inhibition by acting on GABAA receptors, which are ligand-gated chloride channels. This leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.
  • Inhibition of Voltage-Gated Calcium Channels: Blockade of T-type calcium channels, which are involved in regulating neuronal excitability, is another established anticonvulsant mechanism. youtube.com
  • The structure of this compound fits the general pharmacophore model for anticonvulsant activity, suggesting it likely interacts with these key neuronal targets to exert its effects.

    Antiviral Activity Assessments

    While specific antiviral screening data for this compound is not available in the reviewed literature, the broader class of semicarbazone and thiosemicarbazone derivatives has demonstrated notable antiviral potential against a range of viruses.

    Studies have shown that incorporating halogen atoms, such as chlorine, into bioactive molecules can enhance their antiviral efficacy. nih.gov This is often attributed to improved metabolic stability, lipophilicity, and the ability to form halogen bonds with viral proteins, increasing binding affinity. nih.gov For instance, halogenated compounds have shown activity against SARS-CoV-2 by reducing viral RNA and inhibiting infection through co-treatment and post-treatment strategies. nih.gov Similarly, halogenated benzimidazole (B57391) derivatives have been found to inhibit herpesviruses, including human cytomegalovirus (HCMV), without requiring the 5'-phosphorylation typical of many nucleoside analogues. nih.gov

    Given these findings, this compound, as a halogenated semicarbazone, represents a structure of interest for future antiviral investigations. However, at present, its specific activity profile remains to be determined through direct experimental evaluation.

    Enzyme Inhibition Studies

    Inhibition of Aminopeptidase N (APN)

    Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that plays a significant role in various physiological and pathological processes, including tumor cell proliferation, angiogenesis, and invasion. nih.govnih.govrsc.org This makes it a promising target for the development of novel therapeutic agents, particularly in oncology. nih.govresearchgate.net

    Recent research has identified semicarbazones as a structural class with the potential to act as APN inhibitors. nih.govresearchgate.net The proposed mechanism of action involves the chelation of the essential zinc ion within the enzyme's active site by the semicarbazone moiety, thereby inactivating the enzyme. nih.gov A study focusing on a series of basically substituted acetamidophenone-derived semicarbazones and thiosemicarbazones confirmed their ability to inhibit APN. nih.govresearchgate.net This research established that Schiff bases of this type can effectively inhibit this M1 family zinc-dependent aminopeptidase. researchgate.net

    While this compound was not specifically included in the published data of that particular study series, its structural similarity to the tested acetophenone semicarbazones suggests it may possess similar APN-inhibitory properties. Further enzymatic assays would be required to confirm and quantify the specific inhibitory activity of this compound against Aminopeptidase N.

    Table of Mentioned Compounds

    Inhibition of Cysteine Proteases

    The investigation into the biological activities of this compound and related compounds has revealed their potential as inhibitors of cysteine proteases. While direct studies on this compound are limited, research on analogous structures, particularly thiosemicarbazones, provides significant insights into their inhibitory mechanisms. Thiosemicarbazones, which are structurally similar to semicarbazones, have been identified as a promising class of inhibitors for parasitic cysteine proteases such as cruzain, falcipain-2, and rhodesain, which are crucial for the lifecycle of parasites like Trypanosoma cruzi, Plasmodium falciparum, and Trypanosoma brucei. nih.govacs.org

    The mechanism of inhibition is believed to involve the formation of a reversible covalent bond between the thiolate of the cysteine residue in the enzyme's active site and the carbon of the semicarbazone or thiosemicarbazone moiety. nih.gov This interaction disrupts the catalytic activity of the protease. Semicarbazones and thiosemicarbazones have been identified as novel inhibitors of Leishmania mexicana cysteine protease CPB, highlighting their potential as leads for the development of new anti-parasitic drugs. nih.govnih.gov Furthermore, these compounds have been shown to inhibit mammalian cysteine proteases, including cathepsins B and L, which are implicated in cancer progression. google.comgoogle.com

    Inhibition of Tyrosinase Activity

    The potential of this compound and its analogs as tyrosinase inhibitors has been an area of active research. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Although direct kinetic data for this compound is not extensively documented, studies on structurally related compounds, such as chlorobenzaldehyde thiosemicarbazones, offer valuable information.

    For instance, 2-chlorobenzaldehyde (B119727) thiosemicarbazone and 4-chlorobenzaldehyde (B46862) thiosemicarbazone have demonstrated significant inhibitory effects on mushroom tyrosinase. nih.gov These compounds act as reversible inhibitors, with their efficacy influenced by the position of the chloro substituent. One study reported that for the diphenolase activity of tyrosinase, 2-chlorobenzaldehyde thiosemicarbazone acts as a noncompetitive inhibitor, while the 4-chloro analog is a mixed-type inhibitor. This suggests that the substitution pattern on the phenyl ring plays a crucial role in the nature of the enzyme-inhibitor interaction. Research on a series of monosubstituted acetophenone thiosemicarbazones has further substantiated that these compounds can be potent tyrosinase inhibitors, with some derivatives exhibiting IC₅₀ values in the sub-micromolar range. mdpi.com

    The inhibitory mechanism is thought to involve the chelation of the copper ions in the active site of tyrosinase by the thiosemicarbazone moiety. mdpi.com This interaction prevents the substrate from binding and thus halts the melanogenesis process.

    Structure-Activity Relationship (SAR) Elucidation

    The systematic investigation of how the chemical structure of this compound and its derivatives influences their biological activity is crucial for the design of more potent and selective therapeutic agents.

    Impact of Halogen Substituents on Bioactivity

    The presence and position of halogen substituents on the phenyl ring of acetophenone semicarbazones have a marked effect on their biological activity. In the context of cysteine protease inhibition, studies on thiosemicarbazone analogs have shown that halogen substituents like chlorine and bromine on the aryl ring are well-tolerated and can contribute to the inhibitory potency against enzymes like cruzain. acs.org Specifically, substitutions at the 3'- and 5'-positions of the aryl ring have been found to be compatible with inhibitory activity. acs.org

    Regarding tyrosinase inhibition, the position of the chloro group is a key determinant of potency. In a study comparing halogenated acetophenone thiosemicarbazones, it was observed that para-substituted derivatives generally exhibit higher affinity for the enzyme compared to their ortho- and meta-isomers. mdpi.com This suggests that the electronic and steric properties conferred by the halogen at different positions influence the binding affinity to the tyrosinase active site. For example, in a series of tosyl piperazine-engrafted dithiocarbamate (B8719985) derivatives, a chloro group at the ortho-position resulted in considerable tyrosinase inhibition, which was reduced when the chloro group was moved to the para-position. nih.gov

    Influence of Electronic Properties on Biological Interactions

    The electronic properties of the substituents on the acetophenone ring are fundamental to the biological interactions of these semicarbazone derivatives. The electron-withdrawing or electron-donating nature of the substituents can modulate the reactivity of the semicarbazone moiety and its ability to interact with biological targets.

    Enhancing Bioactivity through Metal Complexation

    The bioactivity of semicarbazones can often be significantly enhanced through complexation with metal ions. nih.govnih.gov The resulting metal complexes can exhibit improved pharmacological properties compared to the parent ligands. revistabionatura.com The coordination of the semicarbazone to a metal center can lead to a more rigid and defined three-dimensional structure, which may facilitate a better fit into the active site of an enzyme.

    Metal complexes of semicarbazone derivatives have shown a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects. nih.govresearchgate.net In the context of the enzymes discussed, metal complexation could potentiate the inhibitory activity. For instance, the metal complex could have a higher affinity for the active site of cysteine proteases or tyrosinase. The metal ion itself might also participate in the inhibitory mechanism, for example, by interacting with key residues in the enzyme's active site. Studies on mixed ligand complexes of acetophenone semicarbazone with metals like Cr(III), Co(II), Ni(II), and Cu(II) have been conducted, and these complexes have been evaluated for their antimicrobial activities. journalijcar.org

    Q & A

    Basic: What are the standard synthetic routes for preparing 2'-chloroacetophenone semicarbazone and its analogs?

    Methodological Answer:
    The synthesis typically involves a two-step process:

    Formation of the ketone precursor : 2'-Chloroacetophenone is synthesized via Friedel-Crafts acylation or halogenation of acetophenone derivatives.

    Semicarbazone formation : The ketone reacts with semicarbazide (NH2NHCONH2) under acidic or basic conditions. For example, in related analogs (e.g., 2',4'-dihydroxyacetophenone semicarbazone), the reaction occurs in methanol with reflux, followed by purification via recrystallization .
    Key Variables : Solvent polarity (e.g., ethanol vs. methanol), temperature, and pH influence reaction rates and yields. Steric hindrance near the carbonyl group can slow semicarbazone formation .

    Basic: How are semicarbazone derivatives characterized structurally?

    Methodological Answer:
    Common techniques include:

    • Single-crystal X-ray diffraction : Resolves bond lengths, coordination modes (e.g., tridentate ONN-binding in palladium complexes) .
    • Spectroscopy :
      • <sup>1</sup>H/<sup>13</sup>C NMR : Identifies hydrazinic NH protons (~9–11 ppm) and imine carbon signals (~150 ppm) .
      • UV-Vis : Absorption bands at 250–300 nm correlate with π→π* transitions in the semicarbazone backbone .
    • Mass spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]<sup>+</sup>), with fragmentation patterns revealing substituent effects .

    Advanced: How do structural modifications to the semicarbazone pharmacophore impact biological activity?

    Methodological Answer:
    Modifications at three key pharmacophore sites (A, B, C) are critical:

    • Site A (aryl ring) : Introducing electron-withdrawing groups (e.g., -Cl, -NO2) enhances anticonvulsant activity. For example, chloro-substituted analogs protect 75–100% of mice in maximal electroshock tests, likely due to improved membrane permeability .
    • Site B (spacer) : Inserting -CH2 between the aryl ring and hydrazine improves conformational flexibility, increasing binding to γ-aminobutyric acid (GABA) receptors .
    • Site C (terminal substituent) : Bulky groups (e.g., p-substituted phenyl) reduce activity, suggesting steric clashes with target proteins .
      Data Contradiction : Some analogs (e.g., 4A, 4C) show inactivity despite favorable substitutions, highlighting the need for molecular dynamics simulations to validate binding modes .

    Advanced: What catalytic applications do metal complexes of this compound enable?

    Methodological Answer:
    Palladium and ruthenium complexes exhibit superior catalytic efficiency in C–C coupling reactions:

    • Suzuki/Heck Reactions : Heterodinuclear Pd–Ru complexes (e.g., 2a–c ) achieve ~90% yield in aryl bromide couplings, outperforming mononuclear Pd analogs (~70% yield). The Ru center facilitates oxidative addition steps via electron transfer .
    • Mechanistic Insight : Cyclic voltammetry shows irreversible oxidation (0.86–0.93 V vs. SCE) and reduction (-0.96 to -1.14 V) peaks, correlating with ligand-centered redox processes that stabilize catalytic intermediates .
      Optimization : Coordinating solvents (e.g., DMF) and base selection (e.g., NEt3 vs. K2CO3) tune reaction rates .

    Advanced: How do reaction kinetics and steric effects influence semicarbazone formation?

    Methodological Answer:
    The reaction follows second-order kinetics (first-order in ketone and semicarbazide):

    • Rate Equation : Rate = k[Ketone][Semicarbazide]. Acid catalysis (e.g., HCl) protonates the carbonyl, enhancing electrophilicity .
    • Steric Effects : Bulky substituents near the carbonyl (e.g., 2,2-dimethyl-6-phenyl-4-thianone) reduce k by 40–60% due to hindered nucleophilic attack. Syn-axial interactions (e.g., CH3–OH) impose energy penalties (~2.41 kcal/mol) .
      Irreversibility : Under standard conditions (80% ethanol, pH 6.45), the reaction does not reach equilibrium, favoring product isolation .

    Advanced: What noncovalent interactions govern the crystallography of semicarbazone-metal complexes?

    Methodological Answer:
    In Cu(II) complexes (e.g., [Cu(LH)(AsCH2)]X):

    • π–π Stacking : Aromatic rings align with face-to-face distances of 3.5–4.0 Å, stabilizing crystal packing .
    • Hydrogen Bonding : Hydrazinic NH donors form bonds with carboxylate acceptors (2.8–3.2 Å), confirmed via Hirshfeld surface analysis .
    • Halogen Interactions : Chloro substituents participate in C–Cl⋯π contacts (3.3–3.5 Å), influencing solubility and bioactivity .

    Advanced: How is antifungal activity evaluated for semicarbazone derivatives?

    Methodological Answer:

    • MIC Assays : Compounds are tested against Candida albicans and Aspergillus niger using broth microdilution. For example, a 2-chlorophenyl analog exhibits MIC = 0.156 μmol/mL, outperforming fluconazole (MIC = 0.312 μmol/mL) .
    • Docking Studies : AutoDock Vina predicts binding to fungal lanosterol 14α-demethylase (CYP51), with hydrogen bonds to Thr<sup>315</sup> and hydrophobic contacts with heme .
      Limitation : MIC variability across strains (e.g., C. glabrata vs. C. albicans) necessitates species-specific pharmacophore optimization .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.